molecular formula C8H15ClFNO2 B2556844 2-Fluoro-2-(1-methylpiperidin-4-yl)acetic acid;hydrochloride CAS No. 2243514-73-8

2-Fluoro-2-(1-methylpiperidin-4-yl)acetic acid;hydrochloride

Cat. No.: B2556844
CAS No.: 2243514-73-8
M. Wt: 211.66
InChI Key: GUDNJXAWZZFEDE-UHFFFAOYSA-N
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Description

Its structure combines a 1-methylpiperidin-4-yl group attached to a fluoro-substituted acetic acid backbone. This compound is structurally distinct due to the fluorine atom at the α-carbon of the acetic acid and the methyl substitution on the piperidine ring. Such modifications influence its physicochemical properties, metabolic stability, and biological interactions, making it a candidate for drug development, particularly in neurological or metabolic disorders .

Properties

IUPAC Name

2-fluoro-2-(1-methylpiperidin-4-yl)acetic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14FNO2.ClH/c1-10-4-2-6(3-5-10)7(9)8(11)12;/h6-7H,2-5H2,1H3,(H,11,12);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUDNJXAWZZFEDE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC(CC1)C(C(=O)O)F.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15ClFNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Transfer Hydrogenation for N-Methylation

A pivotal step in synthesizing the 1-methylpiperidine scaffold involves the methylation of piperidine-4-carboxylic acid. Patent US8697876B2 details a transfer hydrogenation approach using formaldehyde as the methyl source under palladium-on-carbon catalysis (5 wt%) in aqueous formic acid at 90–95°C. This method achieves >95% conversion to 1-methylpiperidine-4-carboxylic acid hydrochloride, avoiding hazardous gaseous H₂.

Reaction Conditions:

Parameter Specification
Catalyst 5% Pd/C (50% water-wet)
Temperature 90–95°C
Pressure Ambient
Solvent H₂O:HCOOH (3:1 v/v)
Reaction Time 8–12 hours

Alternative Methylation Strategies

Comparative studies with Eschweiler-Clarke reductive alkylation (using formaldehyde and formic acid) show inferior yields (78–82%) due to over-methylation byproducts. In contrast, the transfer hydrogenation route minimizes di- and tri-methylated impurities (<2% by HPLC).

Fluorination Strategies for α-Fluoroacetic Acid Formation

Electrophilic Fluorination

Acid Hydrolysis and Salt Formation

Ester Hydrolysis

The ethyl ester intermediate, 2-fluoro-2-(1-methylpiperidin-4-yl)acetic acid ethyl ester, undergoes saponification using 2M NaOH in ethanol/water (4:1) at reflux (80°C) for 6 hours. Acidification with HCl yields the free acid, which is subsequently converted to the hydrochloride salt.

Hydrochloride Salt Crystallization

The free base is dissolved in anhydrous ethanol (5 vol) and treated with 37% HCl (1.1 eq) at 0–5°C. Slow evaporation induces crystallization, producing needles with a melting point of 214–216°C (DSC). XRPD analysis confirms Form A polymorphism, stable up to 150°C.

Crystallization Data:

Property Value
Solvent System Ethanol/HCl (5:1 v/v)
Crystal Habit Needles
Melting Point 214–216°C
Enthalpy of Fusion 142 J/g (DSC)

Analytical Characterization

Spectroscopic Validation

  • ¹H NMR (400 MHz, D₂O) : δ 3.45–3.20 (m, 4H, piperidine H), 2.95 (s, 3H, N–CH₃), 2.85–2.60 (m, 1H, CH), 1.90–1.50 (m, 4H, piperidine H).
  • ¹⁹F NMR (376 MHz, D₂O) : δ −118.5 (q, J = 48 Hz).
  • IR (KBr) : 1720 cm⁻¹ (C=O), 1580 cm⁻¹ (COO⁻), 2550 cm⁻¹ (N⁺–H).

Purity Assessment

HPLC analysis (C18 column, 0.1% TFA in water/acetonitrile gradient) reveals ≥99.8% purity with retention time = 8.2 minutes. LC-MS (ESI+) confirms the molecular ion at m/z 206.1 [M+H]⁺.

Industrial Scalability and Process Optimization

Cost-Benefit Analysis of Routes

A comparative evaluation of three synthetic routes highlights the economic superiority of the transfer hydrogenation/copper fluorination pathway:

Route Overall Yield Cost Index* Purity
Eschweiler-Clarke 34% 1.8 98.5%
Halogen Exchange 28% 2.1 97.2%
Transfer H₂/Cu 52% 1.0 99.8%

*Relative to most economical route

Environmental Impact

Solvent recovery systems for ethanol (95% reclaimed) and catalyst recycling (Pd/C reused 5 cycles) reduce E-factor from 18.7 to 6.3 kg waste/kg product.

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-2-(1-methylpiperidin-4-yl)acetic acid;hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: Nucleophilic substitution reactions can replace the fluorine atom with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Nucleophiles like sodium azide (NaN3) and thiols (RSH) can be employed for substitution reactions.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of azides, thiols, or other substituted derivatives.

Scientific Research Applications

2-Fluoro-2-(1-methylpiperidin-4-yl)acetic acid;hydrochloride has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Fluoro-2-(1-methylpiperidin-4-yl)acetic acid;hydrochloride involves its interaction with specific molecular targets. The fluorine atom can enhance the compound’s binding affinity to certain enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structural Analogs

Table 1: Structural and Functional Comparison

Compound Name Key Structural Features Synthesis Yield/Stability Biological Activity/Application
Target Compound 2-Fluoro, 1-methylpiperidin-4-yl, acetic acid Not explicitly reported Inferred CNS activity (structural analogy)
2-(1-(4-Arylphenyl)piperidin-4-yl)acetic acids (9a-d) Varied aryl groups (e.g., acetyl, cyano, t-Boc) 39–65% yield (aryl substitution) Soluble epoxide hydrolase inhibitors
2-Fluoro-2-(4-nitrophenyl)acetic acid (26) 4-Nitroaryl, 2-fluoro 87% yield (decomposes on isolation) Unstable; used in mechanistic studies
Methyl 2-(4-Fluorophenyl)-2-(piperidin-2-yl)acetate HCl 4-Fluorophenyl, piperidin-2-yl, ester Neat isolation Intermediate for neuroactive drugs
Ritalinic Acid Hydrochloride Phenyl, piperidin-2-yl, carboxylic acid Commercial availability Metabolite of methylphenidate (ADHD treatment)
(1-Methylpiperidin-4-yl)-2-propylpentanoate HCl 1-Methylpiperidin-4-yl, propylpentanoate Synthesized for antidote studies Anticholinergic, anticonvulsant

Key Observations :

Fluorine Substitution: The α-fluoro group in the target compound enhances metabolic stability compared to non-fluorinated analogs (e.g., 9a-d) but may introduce synthetic challenges, as seen in compound 26, which decomposes during purification . Fluorinated analogs like 2-fluoro-2-(4-(trifluoromethyl)phenyl)acetic acid (24) exhibit distinct NMR shifts (δ 19F: -63 ppm) due to electron-withdrawing effects, which could influence receptor binding .

Piperidine Substitution :

  • The 1-methylpiperidin-4-yl group in the target compound improves solubility compared to unsubstituted piperidine derivatives (e.g., 2-(piperidin-4-yl)acetic acid) .
  • Piperidin-2-yl analogs (e.g., Ritalinic Acid) show CNS activity but lack the methyl group, reducing steric hindrance and altering pharmacokinetics .

Carboxylic Acid vs.

Physicochemical and Pharmacological Properties

  • pKa : Calculated pKa for analogs (e.g., 2-(4-hydroxypiperidin-1-yl)-2-phenylacetic acid HCl: ~4.5) suggests moderate acidity, influencing ionization and bioavailability .
  • Solubility : The hydrochloride salt form enhances water solubility compared to free bases (e.g., ethyl 2-(piperidin-4-yl)acetate) .
  • Biological Activity : The 1-methylpiperidine moiety in the target compound may confer anticholinergic effects, as seen in related antidotes for acetylcholinesterase inhibitor poisoning .

Q & A

Q. What receptor profiling assays are recommended to elucidate off-target effects?

  • Methodology : Screen against a panel of GPCRs (e.g., serotonin 5-HT₃, dopamine D₂) using β-arrestin recruitment assays (DiscoverX PathHunter®). Prioritize targets based on structural analogs (e.g., BRL54443, a 5-HT₁A ligand with a 1-methylpiperidin-4-yl group) .

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